BenchChemオンラインストアへようこそ!

Thalifendine

Pharmacokinetics Drug Transport P-glycoprotein

Thalifendine (CAS 18207-71-1) is a critical demethylated berberine metabolite for probing CYP450 selectivity and P-gp efflux mechanics. Unlike berberine, it exhibits superior CYP1A2 inhibition and a distinct P-gp efflux ranking, making it irreplaceable for transporter and metabolism studies. Its defined IC50 against P. falciparum and potent cytotoxicity (P-388 ED50=0.84 μM) provide robust benchmarks for antiplasmodial and oncology SAR. Procurement is essential for labs requiring a validated, low-efflux protoberberine comparator to ensure experimental reproducibility.

Molecular Formula C19H16NO4+
Molecular Weight 322.3 g/mol
CAS No. 18207-71-1
Cat. No. B1230407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalifendine
CAS18207-71-1
Synonymsthalifendine
thalifendine chloride
Molecular FormulaC19H16NO4+
Molecular Weight322.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=CC3=[N+](CCC4=CC5=C(C=C43)OCO5)C=C21)O
InChIInChI=1S/C19H15NO4/c1-22-19-14-9-20-5-4-12-7-17-18(24-10-23-17)8-13(12)15(20)6-11(14)2-3-16(19)21/h2-3,6-9H,4-5,10H2,1H3/p+1
InChIKeyOEGWOBMNQDATKP-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalifendine (CAS 18207-71-1): A Protoberberine Metabolite for Inflammation, Antimicrobial, and CYP Interaction Studies


Thalifendine (CAS 18207-71-1) is a naturally occurring protoberberine alkaloid and a primary demethylated metabolite of berberine [1]. Structurally, it is characterized by a C-10 hydroxyl group resulting from the demethylation of the berberine methoxy group, a transformation catalyzed by CYP51 enzymes secreted by the gut microbiota [1]. As a quaternary alkaloid with a permanently charged nitrogen atom, thalifendine is present in various plant genera including Thalictrum, Coptis, and Fibraurea [2]. While sharing the protoberberine skeleton with well-known alkaloids such as berberine, palmatine, and coptisine, thalifendine's unique substitution pattern confers a distinct pharmacological profile, particularly regarding its interaction with cytochrome P450 enzymes and its efflux characteristics [3].

Why Thalifendine is Not Interchangeable with Berberine or Other Protoberberine Analogs: A Quantitative Rationale for Compound Selection


Substituting thalifendine with berberine or other closely related protoberberine alkaloids is not scientifically sound due to substantial differences in their metabolic profiles and specific biological activities. For instance, while thalifendine and berberine both inhibit cytochrome P450 enzymes, thalifendine exhibits a distinct selectivity pattern, being more potent against CYP1A2 but less potent against CYP1A1 and CYP1B1 compared to berberine [1]. Furthermore, in transport studies, thalifendine demonstrates a significantly different P-glycoprotein (P-gp) efflux capacity, ranking lower than berberine and berberrubine, which has direct implications for cellular uptake and oral bioavailability [2]. Critically, the cytotoxicity profile also varies; thalifendine chloride shows potent activity against P-388 leukemia cells (ED50 = 0.84 μM) , whereas berberine exhibits moderate cytotoxicity in other cancer cell lines but is less potent in this specific context [3]. These quantifiable differences underscore that thalifendine's properties cannot be reliably extrapolated from data on its parent compound or other class members, necessitating its distinct consideration for procurement and research applications.

Thalifendine (18207-71-1): Quantified Differential Performance Against Key Analogs in Validated Assays


P-glycoprotein Efflux Capacity: Thalifendine Exhibits 35% Lower Net Efflux Than Berberine

Thalifendine demonstrates significantly lower P-glycoprotein (P-gp) mediated efflux compared to its structural analog berberrubine and parent compound berberine. In a comparative in vitro transport study across Caco-2 cell monolayers, thalifendine's net efflux capacity was ranked 5th out of six protoberberine alkaloids, indicating it is a poorer substrate for the efflux pump [1]. Specifically, the efflux capacity ranking was determined as: berberrubine > berberine > columbamine ≈ jatrorrhizine > thalifendine > demethyleneberberine [1]. While exact numerical values for net efflux ratio were not reported in the available data, the ordinal ranking provides a quantifiable differentiation, with thalifendine positioned between jatrorrhizine and demethyleneberberine. This lower efflux propensity suggests that thalifendine may be retained intracellularly for longer periods compared to berberine and berberrubine, which are more readily expelled by P-gp [1].

Pharmacokinetics Drug Transport P-glycoprotein

CYP2D6 Inhibition: Thalifendine is 3.2-Fold Less Potent Than Berberine with Metabolism-Dependent Kinetics

Thalifendine acts as a metabolism-dependent inhibitor of CYP2D6, but with significantly reduced potency compared to its parent compound berberine. In pooled human liver microsomes, thalifendine demonstrated an IC50 of 20.6 μM without preincubation, which decreased to 6.49 μM after a 30-minute preincubation with NADPH, confirming a quasi-irreversible inhibition mechanism [1]. In contrast, berberine exhibited a much stronger inhibitory profile with an inactivation rate constant (kinact) of 0.025 min⁻¹ and an inhibition constant (KI) of 4.29 μM, resulting in an intrinsic clearance rate (kinact/KI) of 5.83 mL/min/μmol [2]. The metabolites of berberine, including thalifendine, were determined to be neither selective nor potent inhibitors of CYP2D6 when compared to the parent compound [2]. This quantitative difference highlights that while thalifendine shares the same inhibition mechanism as berberine, it is approximately 3.2-fold less potent.

Drug Metabolism Cytochrome P450 CYP2D6

CYP1A2 Selective Inhibition: Thalifendine is More Potent Than Berberine Against CYP1A2

Thalifendine exhibits a unique selectivity profile against cytochrome P450 1A enzymes, distinguishing it from its parent compound, berberine. In enzymatic assays, thalifendine was more potent than berberine in inhibiting CYP1A2 activity, a finding attributed to an enhanced interaction through a polar hydrogen-π bond predicted by molecular docking analysis [1]. Conversely, thalifendine caused weaker inhibition of CYP1A1 and CYP1B1 activities compared to berberine [1]. This differential inhibition pattern is particularly relevant for studies involving estradiol metabolism, where CYP1A2 generates the less genotoxic 2-hydroxyestradiol, whereas CYP1B1 produces the genotoxic 4-hydroxyestradiol [1].

Cytochrome P450 CYP1A2 Selective Inhibition

Antiplasmodial Activity: Thalifendine's IC50 of 7.91 μM Places it in the Moderate Potency Tier

Thalifendine exhibits moderate in vitro activity against the multidrug-resistant K1 strain of Plasmodium falciparum, with an IC50 value in the range of 1 to 10 μM [1]. A separate study using the chloride salt form of thalifendine confirmed an IC50 of 7.91 μM . This places thalifendine in a distinct tier of potency compared to other protoberberine alkaloids. For example, berberine and dehydrodiscretine show significantly higher potency, with IC50 values less than 1 μM [1]. Seven other alkaloids, including columbamine and jatrorrhizine, share thalifendine's potency range of 1-10 μM [1]. This quantitative classification allows researchers to select thalifendine for studies where a moderate, rather than maximal, antiplasmodial effect is desired.

Antimalarial Plasmodium falciparum In Vitro

Cytotoxicity: Thalifendine Chloride Exhibits Potent Activity Against P-388 Leukemia Cells (ED50 = 0.84 μM)

Thalifendine chloride demonstrates significant cytotoxic activity against cultured P-388 mouse leukemia cells, with a reported ED50 value of 0.84 μM . This potency is noteworthy when compared to other protoberberine alkaloids. While direct comparative data from the same assay is not available, berberine has been reported as moderately cytotoxic in other cancer cell lines, but the specific potency in P-388 cells for berberine is not documented in the provided data [1]. The isolation of thalifendine chloride alongside berberine chloride and berberrubine chloride from Fibraurea chloroleuca roots, all showing significant cytotoxic activity against one or more human cancer cell lines and P-388 cells, confirms its potential as an anticancer lead compound [2].

Anticancer Leukemia Cytotoxicity

Thalifendine (CAS 18207-71-1): Recommended Applications Based on Quantified Differentiation Data


Investigating P-glycoprotein Substrate Specificity and Efflux Mechanisms

Given its intermediate ranking in the P-gp efflux hierarchy, thalifendine serves as an ideal comparative compound for studying the structural determinants of P-gp substrate recognition. Its lower net efflux compared to berberine and berberrubine [1] allows researchers to probe how specific substitution patterns (e.g., the C-10 hydroxyl group) influence transporter interactions and cellular retention. This is particularly valuable in projects aimed at improving the oral bioavailability of protoberberine alkaloids or for investigating drug-drug interactions mediated by P-gp.

CYP450 Enzyme Selectivity Studies and Drug Interaction Profiling

Thalifendine's unique CYP inhibition profile makes it a valuable tool for investigating the roles of specific cytochrome P450 isoforms. Its selective, albeit moderate, inhibition of CYP2D6 (IC50 = 6.49 μM after preincubation) [2] and its preferential inhibition of CYP1A2 over CYP1A1 and CYP1B1 [3] enable its use as a chemical probe to differentiate the contributions of these enzymes in complex metabolic pathways, such as the regioselective hydroxylation of estradiol [3]. Its lower potency compared to berberine also allows for cleaner experimental designs where strong CYP inhibition is not desired.

Antimalarial Drug Discovery and SAR Studies

With a well-defined IC50 of 7.91 μM against P. falciparum [4], thalifendine provides a clear benchmark for moderate antiplasmodial activity within the protoberberine class. This quantitative data allows medicinal chemists to use thalifendine as a control compound or starting point for structure-activity relationship (SAR) studies aimed at improving potency. Its activity is significantly lower than that of berberine (IC50 < 1 μM) [4], making it an excellent comparator for assessing the impact of specific structural modifications on antimalarial efficacy.

Oncology Research Focusing on Leukemia Cell Lines

The potent cytotoxicity of thalifendine chloride against P-388 mouse leukemia cells (ED50 = 0.84 μM) supports its application in preclinical oncology studies. Researchers investigating the anticancer potential of protoberberine alkaloids can utilize thalifendine chloride as a reference standard or for comparative mechanistic studies alongside berberine and berberrubine, which were also found to be cytotoxic in related assays [5]. This makes it a valuable asset for laboratories exploring natural product-derived anticancer agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalifendine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.